molecular formula C13H17NO B15337907 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone

1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone

Cat. No.: B15337907
M. Wt: 203.28 g/mol
InChI Key: NDAQDVUXMBQNHX-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone is a chemical compound belonging to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a 2-ethyl-6-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethyl-6-methylphenylamine with succinic anhydride under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted in a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted pyrrolidinones or other derivatives.

Scientific Research Applications

1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethyl-6-methylphenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(2-methylphenyl)-2-pyrrolidinone

  • 1-(2-ethylphenyl)-2-pyrrolidinone

  • 1-(2,6-dimethylphenyl)-2-pyrrolidinone

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-ethyl-6-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-3-11-7-4-6-10(2)13(11)14-9-5-8-12(14)15/h4,6-7H,3,5,8-9H2,1-2H3

InChI Key

NDAQDVUXMBQNHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2CCCC2=O)C

Origin of Product

United States

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